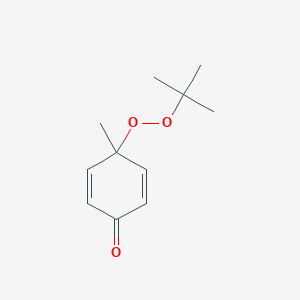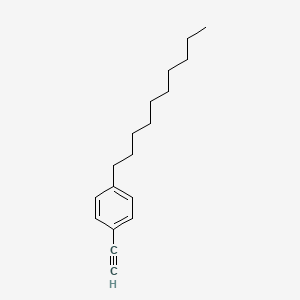![molecular formula C14H20NO3P B14285835 Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate CAS No. 116044-83-8](/img/structure/B14285835.png)
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of catalysts such as samarium triflate and solvents like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phosphinate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxazole derivatives and phosphinate esters.
Aplicaciones Científicas De Investigación
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can engage in π-π stacking interactions, while the phosphinate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)methyl]tert-butylphosphinate: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl [(1,3-benzimidazol-2-yl)methyl]tert-butylphosphinate: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
116044-83-8 |
|---|---|
Fórmula molecular |
C14H20NO3P |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
2-[[tert-butyl(ethoxy)phosphoryl]methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H20NO3P/c1-5-17-19(16,14(2,3)4)10-13-15-11-8-6-7-9-12(11)18-13/h6-9H,5,10H2,1-4H3 |
Clave InChI |
BQGAHIHSAAZDCP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=NC2=CC=CC=C2O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


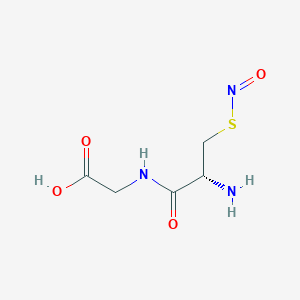
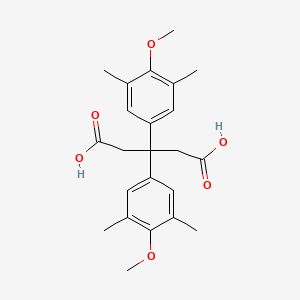

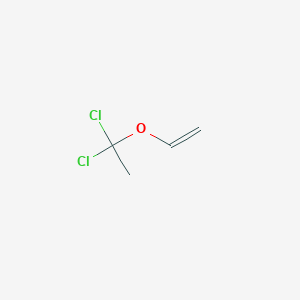
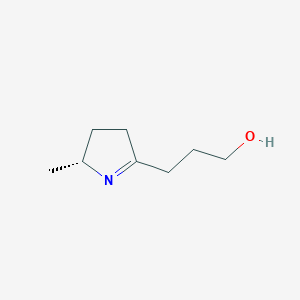
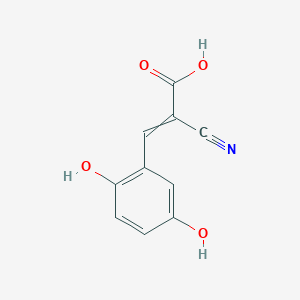
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

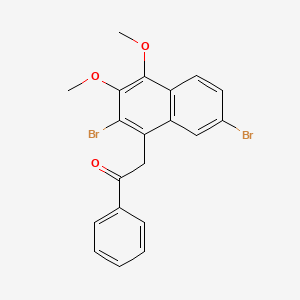
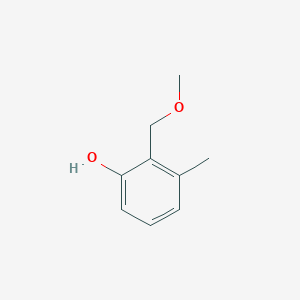
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
